Methyl 3-(bromomethyl)-6-chloropicolinate
Overview
Description
Methyl 3-(bromomethyl)-6-chloropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a picolinic acid ester
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
Methyl 3-(bromomethyl)-6-chloropicolinate likely interacts with its targets through a mechanism involving the bromomethyl group. In a typical reaction, a free radical or nucleophile may attack the bromomethyl group, leading to the formation of a new bond . The exact mode of action would depend on the specific reaction conditions and the nature of the reacting species.
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its application. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron reagent to a palladium catalyst .
Result of Action
The result of the compound’s action would largely depend on the specific reaction it is involved in. In a Suzuki–Miyaura coupling reaction, for example, the result would be the formation of a new carbon-carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-6-chloropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 6-chloropicolinate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-6-chloropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted picolinates.
Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted picolinates with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methylated picolinates.
Scientific Research Applications
Methyl 3-(bromomethyl)-6-chloropicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized materials for electronic or optical applications
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)-5-methylpyridine
- Methyl 3-(bromomethyl)but-3-enoate
Uniqueness
Methyl 3-(bromomethyl)-6-chloropicolinate is unique due to the presence of both a bromomethyl group and a chlorine atom on the picolinic acid ester.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICKJVDIPJFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166069 | |
Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201924-34-6 | |
Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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